molecular formula C16H13N5O3 B2402603 (E)-4-(((4H-1,2,4-triazol-4-yl)imino)methyl)-2-methoxyphenyl isonicotinate CAS No. 326882-58-0

(E)-4-(((4H-1,2,4-triazol-4-yl)imino)methyl)-2-methoxyphenyl isonicotinate

Cat. No.: B2402603
CAS No.: 326882-58-0
M. Wt: 323.312
InChI Key: XMQVXKTXHKEBAB-AWQFTUOYSA-N
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Description

(E)-4-(((4H-1,2,4-triazol-4-yl)imino)methyl)-2-methoxyphenyl isonicotinate is a compound that features a 1,2,4-triazole moiety, which is known for its significant biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-4-(((4H-1,2,4-triazol-4-yl)imino)methyl)-2-methoxyphenyl isonicotinate typically involves the condensation of 4-amino-1,2,4-triazole with 2-methoxybenzaldehyde, followed by the reaction with isonicotinic acid. The reaction conditions often include the use of ethanol as a solvent and a catalytic amount of sulfuric acid to facilitate the condensation reaction .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The purification process often involves recrystallization from suitable solvents to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions

(E)-4-(((4H-1,2,4-triazol-4-yl)imino)methyl)-2-methoxyphenyl isonicotinate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The triazole ring can participate in nucleophilic substitution reactions, especially with halogenated compounds.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenated compounds in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted triazole derivatives.

Scientific Research Applications

(E)-4-(((4H-1,2,4-triazol-4-yl)imino)methyl)-2-methoxyphenyl isonicotinate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its antimicrobial and antifungal properties.

    Industry: Utilized in the development of new materials with specific properties, such as corrosion resistance.

Mechanism of Action

The mechanism of action of (E)-4-(((4H-1,2,4-triazol-4-yl)imino)methyl)-2-methoxyphenyl isonicotinate involves its interaction with specific molecular targets. The triazole moiety is known to inhibit enzymes by binding to their active sites, thereby blocking their activity. This can lead to the disruption of essential biological pathways, making it effective against various pathogens .

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Triazole: A basic structure with similar biological activities.

    Isonicotinic Acid Derivatives: Compounds with similar pharmacological properties.

    2-Methoxybenzaldehyde Derivatives: Compounds with similar chemical reactivity.

Uniqueness

(E)-4-(((4H-1,2,4-triazol-4-yl)imino)methyl)-2-methoxyphenyl isonicotinate is unique due to its combination of the triazole ring and isonicotinic acid moiety, which provides a synergistic effect in its biological activities. This makes it a promising candidate for further research and development in various fields .

Properties

IUPAC Name

[2-methoxy-4-[(E)-1,2,4-triazol-4-yliminomethyl]phenyl] pyridine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N5O3/c1-23-15-8-12(9-20-21-10-18-19-11-21)2-3-14(15)24-16(22)13-4-6-17-7-5-13/h2-11H,1H3/b20-9+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMQVXKTXHKEBAB-AWQFTUOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C=NN2C=NN=C2)OC(=O)C3=CC=NC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=CC(=C1)/C=N/N2C=NN=C2)OC(=O)C3=CC=NC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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